molecular formula C19H27NO2 B2710116 Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate CAS No. 2126144-76-9

Tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

Cat. No. B2710116
CAS RN: 2126144-76-9
M. Wt: 301.43
InChI Key: DNJMAILPYMRUGJ-DLBZAZTESA-N
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Description

This compound is a derivative of pyrrolidine, which is a cyclic secondary amine. The presence of the tert-butyl carboxylate group suggests that it might be a protected form of an amino acid or peptide .


Molecular Structure Analysis

The compound likely has a cyclic structure due to the presence of the pyrrolidine ring. The benzyl and cyclopropyl groups are likely attached to different carbons on the ring .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, similar compounds can undergo a variety of reactions. For example, the tert-butyl group can be removed under acidic conditions to reveal the free amine .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature . Its solubility would depend on the specific conditions, but it’s likely to be soluble in organic solvents .

Mechanism of Action

Without more specific information, it’s hard to predict the mechanism of action of this compound. If it is indeed a protected form of an amino acid or peptide, it might be involved in protein synthesis or other biological processes .

Future Directions

The study and application of such compounds can be vast, ranging from pharmaceutical research where they can be used in drug synthesis, to materials science where they can be used in the creation of new materials .

properties

IUPAC Name

tert-butyl (3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-19(2,3)22-18(21)17-13-20(12-16(17)15-9-10-15)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJMAILPYMRUGJ-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CN(C[C@H]1C2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 132327990

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